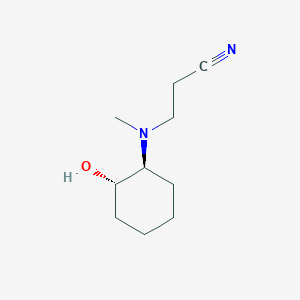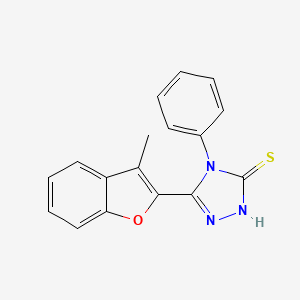
(3S,4R)-4-(hexylamino)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol is an organic compound with a tetrahydrofuran ring substituted with a hexylamino group at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.
Substitution Reaction: A hexylamine is introduced to the 4-position of the tetrahydrofuran ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the hexylamino group.
Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a deoxygenated compound.
Aplicaciones Científicas De Investigación
(3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The hexylamino group may interact with proteins or enzymes, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of a hexylamino group.
(3S,4R)-4-(Ethylamino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group instead of a hexylamino group.
Uniqueness
(3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol is unique due to the presence of the hexylamino group, which imparts different chemical and biological properties compared to its analogs with shorter alkyl chains. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
(3S,4R)-4-(hexylamino)oxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-11-9-7-13-8-10(9)12/h9-12H,2-8H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
XIEPLBWQSPXLPY-NXEZZACHSA-N |
SMILES isomérico |
CCCCCCN[C@@H]1COC[C@H]1O |
SMILES canónico |
CCCCCCNC1COCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)
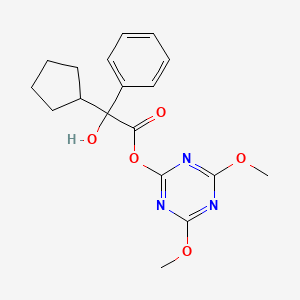
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362950.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)
![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)
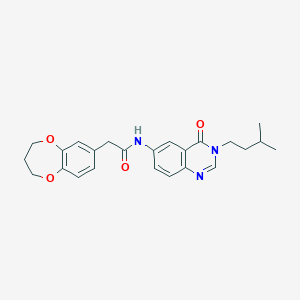
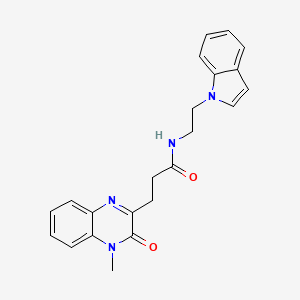
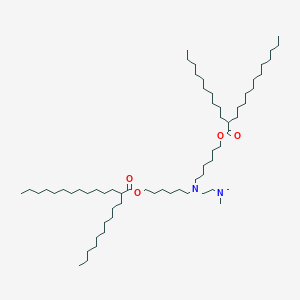
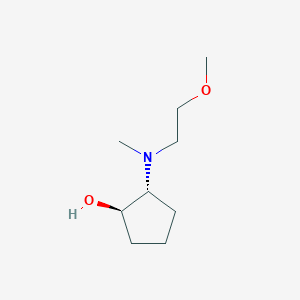

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362997.png)
